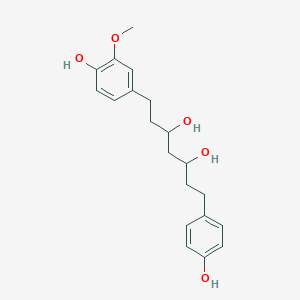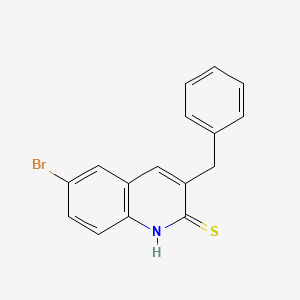
5,12-Bis(4-phenoxyphenyl)rubicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Bis(4-phenoxyphenyl)rubicene: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenoxyphenyl groups attached to the rubicene core, which imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(4-phenoxyphenyl)rubicene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Rubicene Core: The rubicene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Attachment of Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Bis(4-phenoxyphenyl)rubicene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyphenyl groups or the rubicene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5,12-Bis(4-phenoxyphenyl)rubicene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5,12-Bis(4-phenoxyphenyl)rubicene involves its interaction with specific molecular targets. The phenoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, while the rubicene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Diphenylrubicene: Lacks the phenoxy groups, leading to different chemical properties.
5,12-Bis(4-methoxyphenyl)rubicene: Contains methoxy groups instead of phenoxy groups, affecting its reactivity and applications.
Uniqueness
5,12-Bis(4-phenoxyphenyl)rubicene is unique due to the presence of phenoxyphenyl groups, which enhance its ability to participate in π-π interactions and electron transfer processes. This makes it particularly valuable in applications requiring strong molecular interactions and electronic properties.
Propriétés
Numéro CAS |
922185-02-2 |
|---|---|
Formule moléculaire |
C50H30O2 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
5,12-bis(4-phenoxyphenyl)rubicene |
InChI |
InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H |
Clé InChI |
DCUVNLWPUQLQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



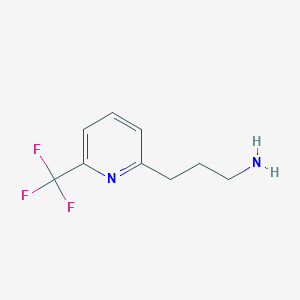
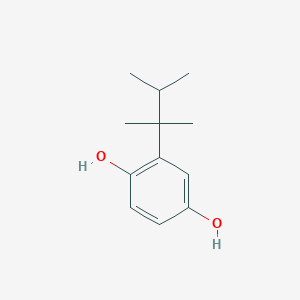

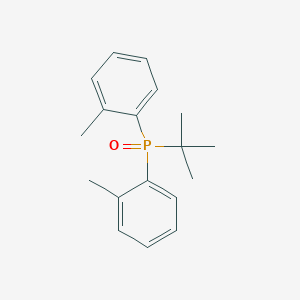
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
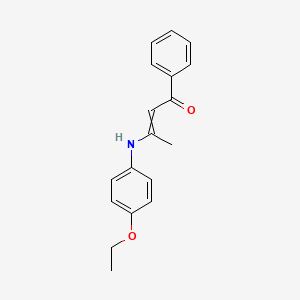
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
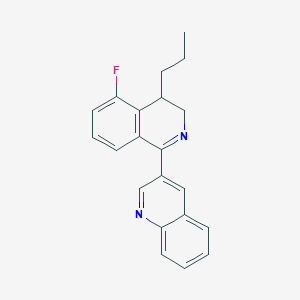
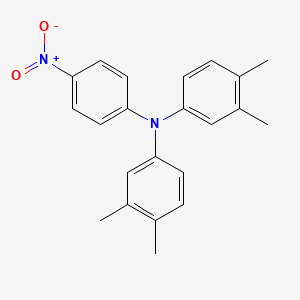
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)

